molecular formula C20H17Cl2N7O4 B10959092 N-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10959092
M. Wt: 490.3 g/mol
InChI Key: NICZVBLMSHZGOW-UHFFFAOYSA-N
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Description

N-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups such as pyrazole, isoxazole, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves several steps, including the formation of the pyrazole and isoxazole rings, followed by the introduction of the benzyl and nitro groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3,4-DICHL

Properties

Molecular Formula

C20H17Cl2N7O4

Molecular Weight

490.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17Cl2N7O4/c1-11-5-18(25-28(11)8-13-3-4-16(21)17(22)6-13)24-20(30)19-15(12(2)33-26-19)10-27-9-14(7-23-27)29(31)32/h3-7,9H,8,10H2,1-2H3,(H,24,25,30)

InChI Key

NICZVBLMSHZGOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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